molecular formula C23H23NO3S B12138662 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B12138662
M. Wt: 393.5 g/mol
InChI Key: RJBIXESPEJZZHX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a naphthalen-1-ylmethyl group. Its structure combines a methyl-substituted benzamide core with a sulfolane ring, which enhances solubility and electronic properties, and a bulky naphthalene group that may influence binding interactions in biological or catalytic systems .

Properties

Molecular Formula

C23H23NO3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C23H23NO3S/c1-17-9-11-19(12-10-17)23(25)24(21-13-14-28(26,27)16-21)15-20-7-4-6-18-5-2-3-8-22(18)20/h2-12,21H,13-16H2,1H3

InChI Key

RJBIXESPEJZZHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophene intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene group.

    Substitution: The benzamide and naphthalene moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene group may interact with enzymes or receptors, modulating their activity. The benzamide and naphthalene moieties can also contribute to the compound’s overall biological effects by binding to different targets.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold allows for diverse functionalization. Key analogs include:

Compound Name Substituent on Benzamide Key Features Evidence ID
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(naphthalen-1-ylmethyl)benzamide 4-methyl Moderate lipophilicity; methyl group enhances steric bulk without significant electronic effects.
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide 4-butoxy Butoxy chain increases lipophilicity and may improve membrane permeability.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-hexyloxy, 4-isopropylbenzyl Hexyloxy chain enhances hydrophobicity; isopropylbenzyl group introduces steric hindrance.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide 4-fluoro Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F) may modulate reactivity in catalytic systems or binding affinity in biological targets .
  • Steric Effects : Bulky substituents (e.g., isopropylbenzyl) could hinder molecular packing or interaction with enzymes .

Role of the Sulfolane Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfolane) is a polar, rigid ring system that enhances solubility in polar solvents. This contrasts with simpler amine substituents in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which lacks the sulfone group and instead employs an N,O-bidentate directing group for metal coordination . The sulfolane moiety in the target compound may stabilize charge interactions in catalytic or biochemical environments .

Naphthalene Derivatives in Bioactive Contexts

While direct biological data for the target compound are absent in the evidence, naphthalene-containing analogs (e.g., triazole-naphthalene hybrids in ) demonstrate antimicrobial activity . The naphthalen-1-ylmethyl group in the target compound may similarly contribute to π-π stacking interactions with aromatic residues in proteins or nucleic acids .

Crystallographic and Structural Insights

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () were characterized via X-ray diffraction, revealing planar benzamide cores and hydrogen-bonding networks .

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